3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN5O3S and its molecular weight is 477.94. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Biological Evaluation
The chemical compound Ethyl 4-[(pyridin-3-ylmethyl)amino][1]benzofuro[3,2-d]pyrimidine-2-carboxylate, although not directly mentioned, shares structural similarities with compounds studied for their novel synthetic routes and biological activities. Research on closely related compounds has focused on developing new synthetic methodologies and evaluating their potential in various biological applications.
Microwave-Assisted Synthesis : A study highlighted the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives using a solvent-free condition, aiming for operational simplicity and environmentally benign conditions. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities, demonstrating the potential for therapeutic applications (Bhoi et al., 2016).
Synthesis of Pyrimidine Derivatives : Research on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives explored reactions under various conditions, resulting in compounds with confirmed structures through spectroscopic data. This work illustrates the versatility of pyrimidine derivatives in chemical synthesis (Mohamed, 2021).
Design and Synthesis of GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds underwent evaluation for their inhibitory activities and cytotoxicity, showcasing the potential for drug development against tuberculosis (Jeankumar et al., 2013).
Apoptosis-Inducing Agents for Cancer : A multicomponent synthesis approach was used to create derivatives based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate for evaluating in vitro and in vivo anticancer activities. Some derivatives showed promising antiproliferative potential against cancer cell lines, indicating the compound's relevance in cancer therapy research (Gad et al., 2020).
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O3S/c1-26-14-19(20(29)24-17-7-5-16(23)6-8-17)21(25-26)32(30,31)28-11-9-27(10-12-28)18-4-2-3-15(22)13-18/h2-8,13-14H,9-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLVQRFIAFMAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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